2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate
CAS No.:
Cat. No.: VC16582899
Molecular Formula: C12H15N5O5
Molecular Weight: 309.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5O5 |
|---|---|
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate |
| Standard InChI | InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20) |
| Standard InChI Key | ZJCDXHDPYARAKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
2-[(2-Acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate is systematically identified by its IUPAC name: 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate. Its CAS registry number, 75128-73-3, ensures unambiguous identification across databases . The compound’s SMILES notation, , and InChIKey, ZJCDXHDPYARAKV-UHFFFAOYSA-N, further define its structural uniqueness .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 309.28 g/mol | |
| CAS Number | 75128-73-3 | |
| SMILES | ||
| InChIKey | ZJCDXHDPYARAKV-UHFFFAOYSA-N |
Structural Analysis
Core Structural Features
The molecule comprises three distinct moieties:
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Purine Base: A 2-acetamido-6-oxopurine scaffold, which mirrors the guanine base in DNA, facilitating potential interactions with viral polymerases .
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Methoxyethyl Chain: A bridge linking the purine to the acetate group, enhancing solubility and modifying pharmacokinetics .
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Acetate Esters: Two acetyl groups at the N2 position of the purine and the terminal oxygen of the ethyl chain, critical for prodrug activation .
Stereochemical Considerations
The compound lacks chiral centers, as confirmed by its symmetric methoxyethyl linkage and planar purine ring. X-ray crystallography data, though limited, suggest a conformation where the acetate groups adopt equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step protocol starting from acyclovir:
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Protection of Functional Groups: The primary amine on acyclovir’s purine ring is acetylated using acetic anhydride under basic conditions .
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Esterification: The hydroxyl group on the ethoxy side chain is acetylated via reaction with acetyl chloride, yielding the diacetylated product .
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol, achieving >97% purity .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0°C | 85% |
| Esterification | Acetyl chloride, DMAP, RT | 78% |
| Purification | Silica gel chromatography | 95% |
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a melting point of 204°C and a density of 1.53 g/cm³, consistent with its crystalline solid state . Its solubility profile includes partial dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, but insolubility in water due to the hydrophobic acetyl groups . The predicted pKa of 8.77 suggests moderate basicity at physiological pH .
Table 3: Physicochemical Data
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: -NMR (400 MHz, DMSO-d6) reveals peaks at δ 2.05 (s, 3H, CH₃CO), 3.70–4.30 (m, 4H, OCH₂CH₂O), and 8.20 (s, 1H, purine H-8) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310.1 [M+H]⁺, corroborating the molecular weight .
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HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 6.8 minutes .
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